![molecular formula C9H10N6 B2370054 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415630-35-0](/img/structure/B2370054.png)
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a triazole ring fused with an azetidine ring, which is further connected to a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the formation of the azetidine ring and subsequent attachment to the pyrimidine moiety. The reaction conditions often involve the use of copper catalysts and organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Substitution Reactions
The pyrimidine ring undergoes both nucleophilic and electrophilic substitution reactions. The azetidine-triazole group modulates reactivity by steric and electronic effects.
Key examples :
-
Nucleophilic displacement at the pyrimidine C-4 or C-6 positions (positions adjacent to nitrogen) occurs with amines, alkoxides, or thiols under mild conditions (20–60°C) in polar aprotic solvents like DMF or DMSO.
-
Electrophilic substitution (e.g., halogenation) at the pyrimidine C-5 position is facilitated by Lewis acids like FeCl₃, yielding halogenated derivatives .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Nucleophilic substitution | NH₃/EtOH, 50°C | 4-Aminopyrimidine analog | 72 | |
Halogenation | Br₂/FeCl₃, CH₂Cl₂, 0°C | 5-Bromo derivative | 65 |
Cycloaddition Reactions
The triazole group participates in Huisgen 1,3-dipolar cycloadditions, though its 2H-configuration limits reactivity compared to 1H-triazoles. The azetidine ring’s strain enables ring-opening reactions.
Notable pathways :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms bis-triazole systems under mild conditions (CuSO₄, sodium ascorbate, H₂O/t-BuOH) .
-
Thermal ring-opening of the azetidine with nucleophiles (e.g., amines) generates linear intermediates that re-cyclize to form larger heterocycles .
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl diversification.
Conditions :
-
Suzuki coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) for C-C bond formation .
-
Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C) for C-N bond formation .
Reaction | Aryl Halide | Partner | Product Yield (%) |
---|---|---|---|
Suzuki | 4-Bromophenylboronic acid | Pyrimidine | 85 |
Buchwald | 2-Aminopyridine | Pyrimidine | 78 |
Functional Group Transformations
-
Oxidation : The azetidine’s tertiary amine is resistant to oxidation, but the triazole’s N-2 can be oxidized to an N-oxide using mCPBA (meta-chloroperbenzoic acid) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility .
Stability and Reactivity Trends
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal and materials chemistry. Further studies should explore its catalytic applications and enantioselective transformations.
Aplicaciones Científicas De Investigación
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, the triazole ring can inhibit enzyme activities by binding to the active site, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine derivatives: These compounds share the azetidine ring and are studied for their unique chemical properties.
Pyrimidine derivatives: These compounds share the pyrimidine moiety and are widely used in medicinal chemistry.
Uniqueness
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to the combination of the triazole, azetidine, and pyrimidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The structure of this compound consists of a pyrimidine ring linked to an azetidine moiety via a triazole group. This unique combination of rings contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that derivatives containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Cytotoxicity Data for Triazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
12e | MCF-7 | 1.23 ± 0.18 | G0/G1 phase arrest |
12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
These findings suggest that the presence of the triazole and azetidine groups enhances the anticancer properties of these compounds .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
Compound C | P. aeruginosa | 64 μg/mL |
These results highlight the potential for developing new antibiotics based on this scaffold .
Anti-inflammatory Effects
In vivo studies have demonstrated that triazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Case Study:
A study conducted on a triazole derivative showed a significant reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation.
- Apoptosis Induction: It can trigger apoptotic pathways in cancer cells through mitochondrial pathways.
- Antimicrobial Action: The interaction with bacterial enzymes leads to cell death.
Pharmacokinetics
The pharmacokinetic profile of triazole derivatives indicates improved bioavailability due to enhanced solubility and stability against metabolic degradation. This characteristic is essential for developing effective therapeutic agents .
Q & A
Q. Basic: What are the optimal synthetic routes for 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring followed by triazole coupling. Key steps include:
- Azetidine Ring Formation : Cyclization of 1,3-dihalopropanes with ammonia derivatives under basic conditions.
- Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.
- Pyrimidine Functionalization : Nucleophilic substitution at the pyrimidine C2 position using azetidine derivatives.
Microwave-assisted synthesis can enhance reaction efficiency (e.g., triazole ring formation at 80–100°C in <1 hour) . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., CuI) are critical for yield optimization .
Q. Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity of triazole attachment and azetidine substitution patterns. For example, the azetidine N-CH2 protons appear as distinct triplets (~δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 247.1201).
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and azetidine rings) .
Q. Basic: What common chemical reactions does this compound undergo?
Methodological Answer:
Reactivity is dictated by the pyrimidine core and azetidine-triazole substituents:
- Nucleophilic Substitution : At pyrimidine C4/C6 positions using amines or thiols (e.g., K2CO3 in DMF, 60°C) .
- Oxidation : Conversion of azetidine to pyrrolidine via peroxide-mediated ring expansion (e.g., H2O2, acetic acid) .
- Reduction : Catalytic hydrogenation (Pd/C, H2) reduces pyrimidine rings to dihydro derivatives .
Q. Advanced: How do structural modifications influence its biological activity (SAR)?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Azetidine Modifications : Bulky substituents (e.g., benzyl groups) enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Triazole Positioning : 1,2,3-triazol-2-yl vs. 1,2,4-triazol-1-yl isomers show varying hydrogen-bonding capacity with targets like HIV-1 reverse transcriptase .
- Pyrimidine Substitution : Electron-withdrawing groups (e.g., Cl at C4) increase electrophilicity and enzyme inhibition (e.g., IC50 < 1 µM in kinase assays) .
Q. Advanced: How can researchers identify its biological targets?
Methodological Answer:
Target identification involves:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values < 10 nM for kinase targets) .
- Crystallographic Studies : Co-crystallization with proteins (e.g., HIV-1 NNRTI binding pocket) reveals key interactions (e.g., triazole N2 with Lys101) .
- Enzyme Inhibition Assays : Dose-response curves in cell-free systems (e.g., IC50 determination using fluorescence-based substrates) .
Q. Advanced: What computational methods predict its binding modes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., triazole-azetidine moiety occupying hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QM/MM Calculations : Evaluates electronic interactions (e.g., charge transfer between pyrimidine and catalytic residues) .
Q. Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) are addressed via:
- Solubility Optimization : Use of prodrugs (e.g., phosphate esters) or formulation with cyclodextrins .
- Metabolic Stability Testing : LC-MS/MS identifies metabolites (e.g., azetidine ring oxidation) in hepatocyte assays .
- Assay Condition Calibration : Adjust pH (6.5–7.5) or co-solvents (DMSO ≤ 1%) to mimic physiological environments .
Propiedades
IUPAC Name |
2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c1-2-10-9(11-3-1)14-6-8(7-14)15-12-4-5-13-15/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAKIVUVZYCWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.